2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole
Description
2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a 4-phenylpiperazine moiety. The 1,3,4-thiadiazole scaffold is renowned for its electron-deficient aromatic system, enabling diverse biological interactions.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-4-11(5-3-1)15-6-8-16(9-7-15)12-14-13-10-17-12/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKOCYFXRQCEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenylpiperazine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I) or ethyl bromide (C2H5Br)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anxiolytic, anticonvulsant, and antidepressant agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole is primarily attributed to its interaction with specific molecular targets and pathways:
Neurological Effects: The compound is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) and serotonin (5-HT) pathways, which are crucial for its anxiolytic and antidepressant effects.
Antimicrobial Activity: It exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
The bioactivity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Anticancer Activity
Key Observations :
Antimicrobial and Antioxidant Profiles
Table 2: Antimicrobial and Antioxidant Activities
Key Observations :
- Nitro and Thioether Groups : The nitro group in compound I enhances antibacterial activity, while thioether linkages (e.g., compound F) improve antioxidant capacity .
- Piperazine vs. Benzylamino: The phenylpiperazine group’s impact on antimicrobial activity remains unexplored but may offer synergistic effects due to its nitrogen-rich structure.
Recommendations :
- Explore hybrid derivatives combining phenylpiperazine with bioactive substituents (e.g., nitro or hydroxyl groups).
- Conduct comparative studies on pharmacokinetics and receptor binding affinity.
Biological Activity
2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The 1,3,4-thiadiazole moiety is known for its role as a pharmacophore in various therapeutic agents, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring substituted with a phenylpiperazine group. This structure contributes to its lipophilicity and ability to interact with biological targets effectively. The presence of sulfur in the thiadiazole ring enhances its metabolic profile and tissue permeability.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties through various mechanisms. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cells. A study demonstrated that certain thiadiazole derivatives could inhibit DNA replication and cell division in tumor cells, making them promising candidates for cancer therapy .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 | 2.32 | Inhibits DNA synthesis |
| 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols | Various | TBD | Targets key kinases involved in tumorigenesis |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been extensively studied. Compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains. A recent study highlighted that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | Inhibitory |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | TBD | Inhibitory |
| Various Thiadiazoles | Pseudomonas aeruginosa | TBD | Inhibitory |
The mechanisms underlying the biological activities of thiadiazoles are multifaceted:
- Anticancer Mechanisms : These compounds may inhibit key enzymes involved in DNA replication and cell cycle progression. They have been shown to affect RNA synthesis without impacting protein synthesis significantly .
- Antimicrobial Mechanisms : The interaction with bacterial proteins and DNA binding has been suggested as a primary mode of action for the antimicrobial effects observed with these compounds .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:
- In Vivo Studies : One study utilized a tumor-bearing mice model to investigate the targeting ability of a thiadiazole derivative labeled with a radioactive tracer. The results indicated effective localization within tumor tissues and significant tumor reduction .
- Clinical Relevance : Another investigation focused on the pharmacokinetics and bioavailability of these compounds in animal models, revealing promising results for future clinical applications.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for high yield and purity?
The synthesis typically involves coupling piperazine derivatives with thiadiazole precursors under controlled conditions. Key steps include:
- Temperature control : Reactions often require refluxing (e.g., in ethanol or DMSO) to ensure completion .
- Catalysts : Triethylamine is used to enhance reaction efficiency in cyclization steps .
- Purification : Recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane systems) ensures high purity .
- Solvent selection : Polar aprotic solvents like DMSO improve solubility of intermediates .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Structural confirmation : and validate proton and carbon environments, while IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1200 cm) .
- Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard .
- Mass spectrometry : ESI-MS or HRMS confirms molecular weight and fragmentation patterns .
Q. What are the primary biological activities reported for this compound, and what in vitro assays are used to evaluate them?
- Anticancer activity : Evaluated via MTT assays against cancer cell lines (e.g., MDA-MB-231 breast cancer), with IC values calculated .
- Antimicrobial activity : Disk diffusion or microdilution assays against E. coli, S. aureus, and C. albicans measure inhibition zones or MIC values .
- Anticonvulsant potential : Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) models in rodents assess seizure suppression .
Advanced Research Questions
Q. How do structural modifications at specific positions of the thiadiazole core influence pharmacological activity, and what are key SAR trends?
- Position 2 : Substitution with electron-withdrawing groups (e.g., -CF) enhances anticancer potency by improving target binding (e.g., kinase inhibition) .
- Position 5 : Aromatic substituents (e.g., 4-fluorophenyl) increase antimicrobial activity by enhancing membrane penetration .
- Piperazine moiety : N-alkylation (e.g., with 2-hydroxyethyl) improves solubility and pharmacokinetic profiles .
Q. How can researchers resolve contradictions in biological activity data across studies, such as varying potency against cancer cell lines?
- Control for polymorphism : X-ray crystallography or DSC (Differential Scanning Calorimetry) identifies solvatomorphs or polymorphs that alter bioavailability .
- Standardize assays : Use identical cell lines (e.g., HepG2 for liver cancer) and culture conditions (e.g., serum concentration, incubation time) .
- Meta-analysis : Compare substituent effects across studies (e.g., meta-SAR analysis of methoxy vs. halogen groups) .
Q. What computational methods are employed to predict the binding interactions of this compound with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding to receptors (e.g., EGFR kinase), with scoring functions (e.g., binding energy < -8 kcal/mol indicating strong affinity) .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : CoMFA or CoMSIA correlate substituent descriptors (e.g., logP, polarizability) with activity .
Q. What strategies mitigate degradation under varying pH and temperature conditions during pharmacokinetic studies?
- pH stabilization : Buffered formulations (pH 6–7) prevent hydrolysis of the thiadiazole ring .
- Lyophilization : Improves thermal stability for long-term storage .
- Prodrug design : Mask labile groups (e.g., acetamide) with enzymatically cleavable moieties (e.g., ester linkages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
